6-methyl-5-propyl-1H-pyrimidin-4-one
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Overview
Description
6-methyl-5-propyl-1H-pyrimidin-4-one . It is an organoheterocyclic compound belonging to the pyrimidines and derivatives category. The molecular formula of this compound is C8H12N2O , and it has a molecular weight of 152.197 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-5-propyl-1H-pyrimidin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of propylamine with methyl acetoacetate in the presence of a base, followed by cyclization with formamide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-methyl-5-propyl-1H-pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrimidine derivatives.
Reduction: Reduction reactions can yield dihydropyrimidine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the hydrogen atoms on the pyrimidine ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are often used.
Substitution: Nucleophiles like amines or halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides , while reduction can produce dihydropyrimidines .
Scientific Research Applications
6-methyl-5-propyl-1H-pyrimidin-4-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex pyrimidine derivatives.
Biology: This compound can be used in studies related to nucleic acid analogs and enzyme inhibitors.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-methyl-5-propyl-1H-pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 5-methyl-2-propylpyrimidin-4-one
- 6-ethyl-5-propyl-1H-pyrimidin-4-one
- 6-methyl-5-butyl-1H-pyrimidin-4-one
Uniqueness
6-methyl-5-propyl-1H-pyrimidin-4-one is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
6-methyl-5-propyl-1H-pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-3-4-7-6(2)9-5-10-8(7)11/h5H,3-4H2,1-2H3,(H,9,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAJIFHDSCLQUON-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(NC=NC1=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1=C(NC=NC1=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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